Guanylyl(2' 5')adenosine ammonium salt
Overview
Description
Guanylyl(2’ 5’)adenosine ammonium salt is a chemical compound with the molecular formula C20H25N10O11P•NH3 and a molecular weight of 629.48 g/mol . It is a nucleotide analog that consists of guanine and adenosine linked by a 2’,5’-phosphodiester bond. This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl(2’ 5’)adenosine ammonium salt involves the coupling of guanosine and adenosine through a 2’,5’-phosphodiester bond. The reaction typically requires the use of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often include anhydrous solvents like acetonitrile and the presence of a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Guanylyl(2’ 5’)adenosine ammonium salt follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Guanylyl(2’ 5’)adenosine ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield guanosine and adenosine monophosphates.
Oxidation: Oxidative conditions can lead to the formation of oxidized nucleotides.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Guanosine monophosphate and adenosine monophosphate.
Oxidation: Oxidized nucleotide derivatives.
Substitution: Various nucleotide analogs depending on the nucleophile used.
Scientific Research Applications
Guanylyl(2’ 5’)adenosine ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of nucleotide signaling pathways.
Medicine: Utilized in the development of antiviral and anticancer therapies by serving as a nucleotide analog.
Industry: Applied in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of Guanylyl(2’ 5’)adenosine ammonium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleotide synthesis and function. The compound targets enzymes involved in nucleotide metabolism, such as polymerases and kinases, thereby affecting cellular processes like DNA replication and RNA transcription .
Comparison with Similar Compounds
Similar Compounds
Guanylyl(2’ 5’)guanosine ammonium salt: Similar structure but with two guanine bases.
Adenylyl(2’ 5’)adenosine ammonium salt: Contains two adenosine bases linked by a 2’,5’-phosphodiester bond.
Uniqueness
Guanylyl(2’ 5’)adenosine ammonium salt is unique due to its specific combination of guanine and adenosine, which allows it to mimic natural nucleotides while also serving as a versatile tool in biochemical research. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its importance .
Properties
IUPAC Name |
[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWIAVAWZIIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N11O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585173 | |
Record name | [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-47-8 | |
Record name | [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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